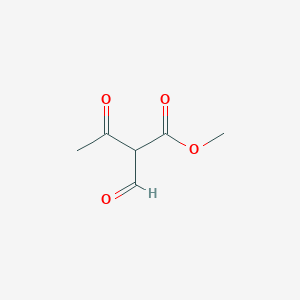

Methyl 2-formyl-3-oxobutanoate

Description

Methyl 2-formyl-3-oxobutanoate is a chemical compound with the molecular formula C₆H₈O₄. nih.gov Structurally, it is a β-keto ester that also contains a formyl (aldehyde) group at the α-position. This trifunctional nature—ester, ketone, and aldehyde—makes it a highly valuable and reactive building block for the synthesis of more complex molecules.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 115662-13-0 |

| Molecular Formula | C₆H₈O₄ |

| Molecular Weight | 144.12 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2-Formyl-3-oxo-butyric acid methyl ester |

Data sourced from PubChem and other chemical databases. nih.govchemsrc.com

The synthetic power of this compound is best understood by first appreciating the roles of its constituent functional groups: the β-keto ester and the formyl ester functionalities.

β-Keto Esters: These compounds are characterized by a ketone group located at the β-position relative to an ester group. numberanalytics.com This arrangement leads to an acidic α-hydrogen, which can be easily removed by a base to form a resonance-stabilized enolate. This enolate is a potent nucleophile, capable of participating in a wide array of carbon-carbon bond-forming reactions, which are fundamental to building complex molecular skeletons. libretexts.org β-keto esters are crucial intermediates in the synthesis of natural products, pharmaceuticals, and agrochemicals. nih.govfiveable.me They are key starting materials for creating larger molecules through reactions like the Claisen condensation and can be transformed into various heterocycles, such as pyrazoles and pyrimidines. biosynth.com

Formyl Esters and Formyl Groups: The formyl group (-CHO) is an aldehyde functionality. Formylation, the introduction of a formyl group, is a critical transformation in organic synthesis as aldehydes are versatile precursors to a vast range of other functional groups. ijpcbs.com They can be oxidized to carboxylic acids, reduced to alcohols, or engaged in various addition and condensation reactions. rsc.org Formyl esters, specifically, are important intermediates in the preparation of pharmaceuticals and polymers. jchemrev.com The presence of the formyl group alongside the β-keto ester moiety in a single molecule, as in this compound, creates a multifunctional platform for intricate synthetic strategies. For example, the aldehyde group can be used to construct heterocyclic rings, such as in the synthesis of quinolines or pyrazoles. rsc.orgslideshare.net

The chemistry of oxo-functionalized esters, particularly β-keto esters, has deep roots in the history of organic chemistry. A cornerstone reaction in this field is the Claisen condensation , first reported by Rainer Ludwig Claisen in 1887. libretexts.orgwikipedia.org This reaction involves the base-mediated condensation of two ester molecules to form a β-keto ester, a pivotal method for carbon-carbon bond formation. numberanalytics.comnumberanalytics.com The discovery and elucidation of the Claisen condensation mechanism opened the door to the systematic synthesis of a wide variety of β-dicarbonyl compounds, which were previously difficult to access. wikipedia.org

The introduction of a formyl group onto these ester structures is often achieved through reactions like the Vilsmeier-Haack reaction . Named after Anton Vilsmeier and Albrecht Haack, this reaction typically uses a substituted amide (like dimethylformamide) and phosphorus oxychloride to generate a Vilsmeier reagent, which can then formylate activated aromatic rings and other nucleophilic substrates. ijpcbs.comwikipedia.org The application of Vilsmeier-type conditions to active methylene (B1212753) compounds, such as β-keto esters, provides a direct route to α-formylated products. slideshare.net For instance, a method for preparing a related compound, methyl 2-formyl-3-oxo-propanoate, involves the diformylation of potassium monomethyl malonate with dimethylformamide and phosphorus oxychloride, followed by decarboxylation. chemicalbook.com

The evolution of this chemistry has been driven by the need for more complex and functionally dense molecules in fields like medicinal chemistry and materials science. nih.govsci-hub.se Early methods have been refined, and new catalytic systems have been developed to improve efficiency, selectivity, and environmental compatibility. rsc.org

The unique combination of reactive sites in this compound and its analogues continues to make them subjects of intense research interest. Current efforts are focused on leveraging their multifunctionality for the efficient construction of complex molecular architectures, particularly heterocyclic compounds which form the core of many pharmaceuticals. rsc.orgrsc.org

Detailed Research Findings: Recent studies have demonstrated the utility of these compounds in multicomponent reactions, where three or more reactants are combined in a single step to form a complex product. This approach is highly valued for its efficiency and atom economy. For example, analogues of this compound are used in the synthesis of highly substituted pyridines, pyrans, and quinolines. rsc.orgbeilstein-journals.org In one instance, a multicomponent reaction involving 2-chloro-3-formyl-quinoline, ethyl 3-oxobutanoate (a close analogue), and malononitrile (B47326) was used to construct a complex quinolinyl-pyranopyrazole system. rsc.org

The aldehyde moiety of these compounds is a versatile handle for various transformations. It can be converted into a nitroalkene, which then participates in cycloaddition reactions to form unsymmetrically substituted bi-1,2,3-triazoles, a class of compounds with potential applications in enantioselective synthesis. nih.gov Furthermore, enantiomerically enriched β-formyl esters have been synthesized and used as precursors to important anticonvulsant agents like pregabalin (B1679071) and brivaracetam, highlighting the pharmaceutical relevance of this structural motif. acs.org

Table 2: Selected Modern Synthetic Applications

| Reaction Type | Starting Material Analogue | Product Class | Significance |

|---|---|---|---|

| Multicomponent Reaction | Ethyl 3-oxobutanoate | Quinolinyl-pyranopyrazoles | Efficient assembly of complex heterocycles. rsc.org |

| Cycloaddition | 5-Formyl-1,2,3-triazole | Unsymmetrical Bi-1,2,3-triazoles | Access to novel chiral ligands. nih.gov |

| Asymmetric Synthesis | α-Acetoxy hydrazones | Enantiopure β-Formyl esters | Precursors to anticonvulsant drugs. acs.org |

Future Prospects: The future of research on this compound and its analogues lies in the development of new, highly selective catalytic methods for their synthesis and transformation. There is a continuous drive to create these valuable building blocks with greater control over stereochemistry, which is crucial for the biological activity of pharmaceuticals. acs.org The development of organocatalytic and biocatalytic methods is a particularly promising avenue, offering greener and more sustainable alternatives to traditional metal-based catalysts. nih.gov

As our understanding of disease pathways becomes more sophisticated, the demand for novel, complex, and diverse small molecules for drug discovery will continue to grow. Multifunctional intermediates like this compound are perfectly poised to meet this demand, providing a rapid and efficient entry point to a wide range of molecular scaffolds. Their ability to participate in cascade reactions and multicomponent syntheses will be instrumental in building the molecular libraries needed for future high-throughput screening and the discovery of next-generation therapeutics. sci-hub.sersc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

115662-13-0 |

|---|---|

Molecular Formula |

C6H8O4 |

Molecular Weight |

144.12 g/mol |

IUPAC Name |

methyl 2-formyl-3-oxobutanoate |

InChI |

InChI=1S/C6H8O4/c1-4(8)5(3-7)6(9)10-2/h3,5H,1-2H3 |

InChI Key |

WCKMNRMIESVWFW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C=O)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Formyl 3 Oxobutanoate and Its Derivatives

Direct Formylation and C-Acylation Strategies

Direct functionalization at the α-position of β-keto esters like methyl 3-oxobutanoate (methyl acetoacetate) provides a straightforward route to methyl 2-formyl-3-oxobutanoate and its acylated analogs. These methods leverage the inherent acidity of the α-protons, facilitating electrophilic substitution.

C-Formylation Reactions Utilizing Specific Reagents

The introduction of a formyl group at the C2 position of methyl 3-oxobutanoate is a key transformation for which several specific reagents and conditions have been developed.

One of the most prominent methods for C-formylation is the Vilsmeier-Haack reaction . core.ac.ukthieme-connect.comwikipedia.org This reaction typically employs a Vilsmeier reagent, which is generated in situ from a substituted formamide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). thieme-connect.comwikipedia.org The Vilsmeier reagent, a substituted chloroiminium ion, is a potent electrophile that reacts with electron-rich compounds. wikipedia.org While broadly applied to aromatic systems, its utility extends to activated methylene (B1212753) compounds like β-keto esters. thieme-connect.comslideshare.nettandfonline.com The reaction of methyl 3-oxobutanoate with the Vilsmeier reagent leads to the formation of an iminium ion intermediate, which upon hydrolysis, yields the desired this compound. wikipedia.org The reaction conditions, such as temperature control (often between 0–20 °C), are crucial to prevent side reactions.

Alternative formylation procedures include Panizzi's formylation, which utilizes methyl formate (B1220265) in the presence of a base. chemicalbook.com Another approach involves the diformylation of potassium monomethyl malonate with dimethylformamide and phosphorus oxychloride, followed by decarboxylation to afford the target compound. chemicalbook.com Furthermore, ozonolysis of dimethyl 2,5-cyclohexadiene-1,4-dicarboxylate has also been reported as a synthetic route. chemicalbook.com

The choice of formylating agent and reaction conditions can be tailored based on the specific substrate and desired outcome. These methods provide reliable access to the core structure of this compound, a versatile intermediate for further synthetic transformations. chemicalbook.com

Interactive Data Table: C-Formylation Reagents for Methyl 3-oxobutanoate

| Reagent System | Description | Key Features |

| Vilsmeier-Haack Reagent (DMF/POCl₃) | Generates a chloroiminium ion that acts as the electrophile. thieme-connect.comwikipedia.org | Widely used, effective for activated methylene compounds. thieme-connect.comslideshare.net |

| Methyl Formate/Base | A classical approach to formylation. chemicalbook.com | Utilizes readily available and simple reagents. |

| DMF/POCl₃ on Potassium Monomethyl Malonate | Involves diformylation followed by decarboxylation. chemicalbook.com | An alternative route starting from a malonate derivative. |

| Ozone (O₃) | Ozonolysis of a cyclic precursor. chemicalbook.com | A less common but effective method. |

C-Acylation Reactions Relevant to β-Keto Ester Derivatization

The C-acylation of β-keto esters, such as methyl 3-oxobutanoate, is a fundamental transformation that introduces an acyl group at the α-position, leading to the formation of β,δ-diketo esters. researchgate.net This reaction is highly relevant to the synthesis of derivatives of this compound, as the resulting acylated products can be seen as analogs or precursors to more complex structures.

A common strategy for C-acylation involves the use of acylating agents like acyl chlorides or anhydrides in the presence of a base. organic-chemistry.org The reaction proceeds through the formation of an enolate from the β-keto ester, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. For instance, the reaction of the dianion of methyl acetoacetate (B1235776) with acylating agents can successfully yield β,δ-diketo esters. researchgate.net

The use of 1-acylbenzotriazoles in the presence of sodium hydride has been shown to be an effective method for the C-acylation of acetoacetic esters. nih.gov This is often followed by a deacetylation step to yield the desired β-keto ester. nih.gov Similarly, thioesters can be chemoselectively enolized and acylated with N-acylbenzotriazoles using magnesium bromide etherate and a hindered base. organic-chemistry.org

Pentafluorophenylammonium triflate (PFPAT) has been utilized as a catalyst for the C-acylation of enol silyl (B83357) ethers with acid chlorides, providing a route to various β-diketones and α,α-dialkylated β-keto esters. organic-chemistry.org Titanium tetrachloride (TiCl₄) can also mediate the reaction between esters and acyl chlorides to produce α-acylated esters. organic-chemistry.org These methods highlight the diverse range of reagents and catalysts available for the controlled C-acylation of β-keto ester scaffolds.

Interactive Data Table: C-Acylation Methods for β-Keto Esters

| Acylating Agent/Catalyst System | Substrate | Product Type |

| Acyl Chlorides/Anhydrides with Base | β-Keto Ester Enolates | β,δ-Diketo Esters researchgate.netorganic-chemistry.org |

| 1-Acylbenzotriazoles with NaH | Acetoacetic Esters | Acyl Acetic Esters nih.gov |

| N-Acylbenzotriazoles with MgBr₂·OEt₂ | Thioesters | β-Keto Thioesters organic-chemistry.org |

| PFPAT with Acid Chlorides | Enol Silyl Ethers | β-Diketones/β-Keto Esters organic-chemistry.org |

| TiCl₄ with Acyl Chlorides | Esters | α-Acylated Esters organic-chemistry.org |

Condensation and Carbonyl Addition Reactions

Condensation and carbonyl addition reactions represent another major pathway for the synthesis of derivatives of this compound. These reactions involve the formation of new carbon-carbon bonds by reacting β-keto esters with aldehydes or other carbonyl compounds.

Knoevenagel Condensation Approaches Involving Aldehydes and Keto Esters

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an active methylene compound, such as a β-keto ester, with an aldehyde or ketone. nih.govaston.ac.uk This reaction is typically catalyzed by a weak base, such as an amine or its salt. nih.gov

In the context of methyl 3-oxobutanoate derivatives, the Knoevenagel condensation with aldehydes leads to the formation of α,β-unsaturated products. For example, the condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate, catalyzed by morpholine/acetic acid in ionic liquids, yields ethyl 2-chloroacetyl-3-arylpropenoates. scielo.br This demonstrates the applicability of the Knoevenagel condensation to functionalized β-keto esters.

A notable application is the high-yield condensation of glyceraldehyde with methyl acetoacetate in DMF to form a furan (B31954) nucleus, which can be further functionalized to produce methyl 2-formyl-5-hydroxymethyl-3-furancarboxylate. tandfonline.comtandfonline.com This reaction showcases the power of the Knoevenagel condensation in constructing heterocyclic systems from acyclic precursors. The reaction conditions, including the choice of catalyst and solvent, can significantly influence the reaction outcome and product selectivity. nih.govresearchgate.net

Interactive Data Table: Knoevenagel Condensation Examples with β-Keto Esters

| β-Keto Ester | Aldehyde | Catalyst/Solvent | Product |

| Ethyl 4-chloro-3-oxobutanoate | Aromatic Aldehydes | Morpholine/Acetic Acid in Ionic Liquid | Ethyl 2-chloroacetyl-3-arylpropenoates scielo.br |

| Methyl Acetoacetate | Glyceraldehyde | DMF | Methyl 5-hydroxymethyl-3-methylfuran-2-carboxylate tandfonline.comtandfonline.com |

| Ethyl Acetoacetate | Salicylaldehyde | Diethylamine (Microwave) | 3-Acetylcoumarin researchgate.net |

Aldol-Type Condensations and Related Carbonyl-Carbonyl Coupling Reactions

Aldol-type condensations provide another powerful tool for the synthesis of derivatives of this compound. iitk.ac.invanderbilt.edu These reactions involve the nucleophilic addition of an enolate, generated from a β-keto ester, to a carbonyl compound. iitk.ac.in

A key strategy involves the generation of the dianion of methyl acetoacetate, which can then react with aldehydes and ketones at the γ-carbon to yield δ-hydroxy-β-keto esters. cdnsciencepub.com These products can be subsequently dehydrated to form γ,δ-unsaturated-β-keto esters. This approach offers a regioselective method for functionalization at the terminal position of the β-keto ester chain.

The reaction of the dianion of methyl acetoacetate with various carbonyl compounds has been shown to be a general method. For example, its reaction with pentanal produces methyl 5-hydroxy-3-oxononanoate. cdnsciencepub.com This highlights the utility of this methodology for constructing carbon chains with specific functional groups. The choice of base for generating the enolate or dianion is critical for the success of these reactions. researchgate.net

Interactive Data Table: Aldol-Type Reactions of Methyl Acetoacetate Dianion

| Carbonyl Compound | Product | Key Feature |

| Ketones/Aldehydes | δ-Hydroxy-β-keto esters cdnsciencepub.com | Nucleophilic attack at the γ-carbon of the dianion. |

| Pentanal | Methyl 5-hydroxy-3-oxononanoate cdnsciencepub.com | Formation of a new carbon-carbon bond at the γ-position. |

| α,β-Unsaturated Ketones | Carbonyl addition products cdnsciencepub.com | Preferential 1,2-addition over conjugate addition. |

Multi-Component Reaction Sequences Incorporating Oxobutanoate Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. tandfonline.comtcichemicals.com β-Keto esters, including methyl 3-oxobutanoate, are frequently employed as key building blocks in various MCRs. preprints.orgfrontiersin.org

One of the most well-known MCRs involving β-keto esters is the Hantzsch dihydropyridine (B1217469) synthesis . tcichemicals.com This reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester (like methyl acetoacetate), and ammonia (B1221849) or an ammonium (B1175870) salt to produce 1,4-dihydropyridine (B1200194) derivatives.

Another important MCR is the Biginelli reaction , which involves the acid-catalyzed cyclocondensation of an aldehyde, a β-keto ester, and urea (B33335) or thiourea (B124793) to afford dihydropyrimidinones. tcichemicals.com For example, the reaction of vanillic aldehydes, N-methylthiourea, and methyl acetoacetate yields biologically active tetrahydropyrimidines. preprints.orgfrontiersin.org

Domino reactions, such as the organocatalytic domino Michael-Knoevenagel condensation, also exemplify the power of MCRs. The reaction of cinnamaldehyde (B126680) with ethyl 4-diethoxyphosphoryl-3-oxobutanoate, catalyzed by a chiral amine, leads to the formation of highly functionalized cyclohexenecarboxylates with excellent stereocontrol. au.dk These MCRs provide a rapid and atom-economical route to complex heterocyclic and carbocyclic structures from simple oxobutanoate precursors.

Interactive Data Table: Multi-Component Reactions with Oxobutanoate Scaffolds

| Reaction Name | Reactants | Product |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Keto Ester (2 equiv.), Ammonia tcichemicals.com | 1,4-Dihydropyridines |

| Biginelli Reaction | Aldehyde, β-Keto Ester, Urea/Thiourea tcichemicals.com | Dihydropyrimidinones preprints.orgfrontiersin.org |

| Domino Michael-Knoevenagel Condensation | α,β-Unsaturated Aldehyde, Functionalized β-Keto Ester au.dk | Cyclohexenecarboxylates au.dk |

Catalytic Synthesis Pathways

Catalytic methodologies are central to the efficient synthesis of complex organic molecules, providing pathways that are both atom-economical and selective. For derivatives of this compound, transition metal catalysis and organocatalysis represent two powerful and distinct approaches for their formation and functionalization.

Transition Metal-Catalyzed Transformations

Transition metals are widely employed as catalysts for the formation of carbon-carbon and carbon-heteroatom bonds. While direct catalytic synthesis of this compound is not extensively documented, transition metals play a crucial role in the transformation of its close chemical relatives, particularly its diazo derivatives.

A notable example is the Rhodium(III)-catalyzed synthesis of indoles using α-diazo-β-keto compounds. mdpi.com In these reactions, a derivative such as methyl 2-diazo-3-oxobutanoate serves as a key reactant. mdpi.com The process involves the reaction of N-nitrosoanilines with the diazo ketoester, where the rhodium catalyst facilitates a cascade reaction leading to the formation of a substituted indole (B1671886) ring system. mdpi.com The reaction is sensitive to the steric properties of the substituents on the aniline (B41778) nitrogen, with yields decreasing as steric bulk increases. mdpi.com For instance, N-methyl derivatives of the aniline reactant provide higher yields compared to the more sterically hindered N-ethyl or N-isopropyl derivatives. mdpi.com This methodology has been successfully applied to various diazo ketoesters to produce a range of indole derivatives. mdpi.com

Table 1: Rh(III)-Catalyzed Indole Synthesis from Diazo Ketoesters mdpi.com

| Diazo Ketoester Reactant | Product Type | Yield Range |

|---|---|---|

| Methyl 2-diazo-3-oxobutanoate | Substituted Indole | 51-90% |

| Ethyl 2-diazo-3-oxobutanoate | Substituted Indole | 51-90% |

| Benzyl 2-diazo-3-oxobutanoate | Substituted Indole | 51-90% |

| t-Butyl 2-diazo-3-oxobutanoate | Substituted Indole | 51-90% |

Organocatalytic Methods for Stereoselective Synthesis

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of potentially toxic metals. mdpi.com These methods are particularly effective for creating chiral centers with high stereoselectivity. For substrates like this compound, which possess multiple reactive sites, organocatalysis can enable highly controlled transformations.

The stereoselective synthesis of functionalized derivatives can be achieved through reactions such as the Michael addition, catalyzed by chiral organic molecules like L-proline or its derivatives. mdpi.comiiti.ac.in For example, a chiral secondary amine catalyst, (S)-α,α-diphenylprolinol O-TMS ether, has been effectively used in cascade reactions to produce complex heterocyclic structures like tetrahydroquinolines in excellent enantioselectivity (up to >99% ee). thieme-connect.com While not directly demonstrated on this compound itself, analogous β-ketoesters are common substrates in these transformations. mdpi.com The catalyst activates the substrate to facilitate a stereocontrolled reaction with an electrophile, leading to the formation of new carbon-carbon bonds with high fidelity. Chiral phosphoric acids are another class of organocatalysts that can activate electrophiles, such as imines, for reaction with nucleophiles, a strategy that could be applied to derivatives of this compound. acs.org

Table 2: Representative Organocatalytic Reactions for Ketoester Derivatives

| Reaction Type | Catalyst Example | Substrate Example | Achieved Stereoselectivity | Reference |

|---|---|---|---|---|

| Michael Addition/Aza-cyclization | α,α-Diphenylprolinol TMS ether | Aldehydes and 2-amino-β-nitrostyrenes | >30:1 dr, >99% ee | thieme-connect.com |

| Michael Addition | Sugar-derived Thiourea | Acetone and Nitrostyrenes | Not specified | mdpi.com |

| Domino Michael-Henry Reaction | L-proline | Tetrahydrocarbazoles synthesis | Four contiguous chiral centers | iiti.ac.in |

Chemoenzymatic Synthetic Approaches to Chiral Derivatives

Chemoenzymatic synthesis combines the selectivity of biological catalysts with the practicality of traditional organic chemistry to produce enantiomerically pure compounds. nih.gov Enzymes such as lipases and oxidoreductases are particularly valuable for the synthesis of chiral derivatives related to this compound. nih.govresearchgate.net

A key strategy involves the enantioselective reduction of the ketone functionality in a precursor molecule. For example, the reduction of methyl 3-oxobutanoate and ethyl 4-chloro-3-oxobutanoate using an oxidoreductase catalyst yields the corresponding chiral hydroxy compounds with exceptional enantiomeric purity (enantiomeric excess >99%). researchgate.net These chiral hydroxyesters are valuable building blocks for more complex molecules. The enzyme transfers a hydride to a specific face of the carbonyl group, resulting in the formation of a single stereoisomer, typically the (S)-alcohol. researchgate.net

Lipases, such as those from Candida rugosa (CRL) or Candida antarctica B (CAL-B), are widely used for the kinetic resolution of racemic mixtures or the asymmetrization of prochiral compounds. mdpi.comresearchgate.net This approach has been successfully applied to the resolution of various 1,4-dihydropyridine derivatives, which can be synthesized from β-ketoester precursors. researchgate.net The enzyme selectively hydrolyzes one ester enantiomer in a racemic mixture, allowing for the separation of the two enantiomers. mdpi.com

Table 3: Chemoenzymatic Synthesis of Chiral Hydroxyesters researchgate.net

| Substrate | Enzyme | Product | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Methyl 3-oxobutanoate | Oxidoreductase | Chiral methyl 3-hydroxybutanoate | ≥ 99% |

| Ethyl 4-chloro-3-oxobutanoate | Oxidoreductase | Chiral ethyl 4-chloro-3-hydroxybutanoate | ≥ 99% |

| Prochiral Dihydropyridine Diester | Candida rugosa lipase (B570770) (CRL) | Chiral Monoacid | Highly stereoselective |

Advanced Spectroscopic and Structural Characterization of Methyl 2 Formyl 3 Oxobutanoate and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of methyl 2-formyl-3-oxobutanoate, primarily due to its ability to probe the nucleus-level chemical environment. This compound exhibits keto-enol tautomerism, a phenomenon where it exists as an equilibrium mixture of a keto and an enol form. The position of this equilibrium is sensitive to factors such as solvent and temperature. semanticscholar.orgcdnsciencepub.com

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide fundamental information about the structure. In the ¹H NMR spectrum, the enol form is characterized by a distinctive downfield signal for the enolic proton, typically observed between 11 and 15 ppm, arising from the strong intramolecular hydrogen bond. semanticscholar.org For instance, the enol proton chemical shift for similar β-dicarbonyl compounds like methyl acetoacetate (B1235776) has been reported at approximately 11.96 ppm in the pure liquid phase. semanticscholar.org The protons of the methyl and methoxy (B1213986) groups will also show distinct signals.

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning these resonances.

COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, helping to identify adjacent protons within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two to three bonds), which is instrumental in piecing together the carbon skeleton and identifying the connectivity across the ester and keto functionalities.

These techniques are crucial for distinguishing between the keto and enol tautomers and for the complete assignment of all proton and carbon signals in each form. nih.gov

Conformational Analysis and Dynamic NMR Studies

Dynamic NMR (DNMR) spectroscopy is employed to study the dynamic processes occurring in molecules, such as conformational changes or tautomerism. acs.org By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can provide information about the energy barriers of these processes. acs.org For β-keto esters, DNMR can be used to study the kinetics of the keto-enol tautomerization.

Conformational analysis, often aided by computational modeling, investigates the different spatial arrangements of the atoms in the molecule and their relative energies. libretexts.org For this compound, this includes studying the rotation around the various single bonds. The presence of diastereotopic protons in the NMR spectra of some related chiral bi-1,2,3-triazoles suggests the existence of conformationally stable atropisomers, highlighting the utility of NMR in stereochemical analysis. frontiersin.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. researchgate.net For this compound, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (144.13 g/mol ). epa.govchemsrc.com

The fragmentation of β-keto esters under electron impact ionization often proceeds through characteristic pathways. libretexts.org Common fragmentation patterns for carbonyl compounds include: libretexts.org

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group. For this compound, this could lead to the loss of the methoxy group (-OCH₃) or the formyl group (-CHO).

McLafferty rearrangement: This is a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain containing a γ-hydrogen. It involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α,β-bond, resulting in the elimination of a neutral alkene molecule. libretexts.org

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition of each ion, further aiding in the elucidation of the fragmentation pathways. orgsyn.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. dergipark.org.tr These techniques are particularly useful for identifying the functional groups present in this compound.

In the IR spectrum , the presence of the keto and enol tautomers gives rise to a complex set of absorption bands. semanticscholar.org

The keto form will exhibit two distinct C=O stretching vibrations: one for the ketone (around 1700 cm⁻¹) and one for the ester (around 1740 cm⁻¹). semanticscholar.org

The enol form is characterized by a broad O-H stretching band in the region of 3500-2500 cm⁻¹ due to the intramolecular hydrogen bond. spectroscopyonline.com The C=O stretching vibration of the ester group in the enol form is typically observed at a lower frequency compared to the keto form, often coupled with the C=C stretching vibration around 1600 cm⁻¹. semanticscholar.org

Raman spectroscopy also provides information about the vibrational modes. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. Therefore, the C=C double bond of the enol form would be expected to show a strong signal in the Raman spectrum. researchgate.net

The table below summarizes the expected vibrational frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Keto Form (cm⁻¹) | Enol Form (cm⁻¹) |

| C=O (Ester) | Stretching | ~1740 | ~1650 |

| C=O (Ketone) | Stretching | ~1715 | - |

| C=C | Stretching | - | ~1600 |

| O-H | Stretching | - | 3200-2500 (broad) |

| C-O | Stretching | ~1250 | ~1200 |

Note: These are approximate values and can vary depending on the specific molecular environment and measurement conditions.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture and Hydrogen Bonding Analysis

Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. rigaku.comunimi.ituib.no By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the exact coordinates of each atom in the crystal lattice. nih.gov

This information provides a definitive picture of the molecular architecture, including bond lengths, bond angles, and torsion angles. For this compound, SCXRD can unequivocally determine which tautomer (keto or enol) is present in the crystalline state. Given the stability conferred by the intramolecular hydrogen bond, it is likely that the enol form would be favored in the solid state. unife.it

Furthermore, SCXRD provides detailed information about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of the molecules in the crystal. researchgate.net The analysis of hydrogen bonding is particularly important for understanding the properties of β-dicarbonyl compounds, as it plays a crucial role in their structure and reactivity. unife.it For instance, in related compounds, SCXRD has been used to characterize the hydrogen-bonded motifs, such as closed rings or infinite chains. researchgate.net

Mechanistic Investigations and Reactivity Profiles of Methyl 2 Formyl 3 Oxobutanoate

Tautomerism and Equilibrium Studies

Methyl 2-formyl-3-oxobutanoate exists in a state of tautomeric equilibrium between its keto and enol forms. This phenomenon is characteristic of many carbonyl compounds, particularly those with an alpha-hydrogen, and can be influenced by various factors. masterorganicchemistry.comlibretexts.org The equilibrium is often solvent-dependent, with enol forms being more favored in non-polar solvents where intramolecular hydrogen bonding can occur. masterorganicchemistry.com

The presence of both a formyl and a keto group allows for the formation of distinct enol tautomers. Intramolecular hydrogen bonding plays a crucial role in stabilizing the enol form. mdpi.commdpi.com This internal hydrogen bonding can be observed between the hydroxyl group of the enol and the carbonyl oxygen of the ester or the other carbonyl group. mdpi.com The relative stability of these tautomers is a key factor in determining the compound's reactivity in subsequent reactions.

Studies on analogous compounds, such as ethyl acetoacetate (B1235776), reveal that while the keto form predominates in the pure liquid, the gas phase can contain nearly equal amounts of both keto and enol tautomers. umsl.edu The equilibrium can be studied using techniques like ¹H NMR spectroscopy, which can distinguish between the different tautomeric forms. masterorganicchemistry.comumsl.edu The solvent's polarity has a significant impact; for instance, the enol content of acetoacetic acid is less than 2% in D₂O but increases to 49% in CCl₄. masterorganicchemistry.com

Electrophilic and Nucleophilic Character of the Formyl and Keto Groups

The chemical reactivity of this compound is largely dictated by the electrophilic nature of the carbonyl carbons in the formyl and keto groups, as well as the nucleophilic potential of the enolate forms. The carbonyl carbons are electron-deficient and thus susceptible to attack by nucleophiles.

The relative electrophilicity of the formyl and keto groups can influence the chemoselectivity of reactions. Generally, the formyl group is more electrophilic than the keto group due to less steric hindrance and the absence of an electron-donating alkyl group. This difference in reactivity is exploited in various synthetic transformations. For instance, in reactions with 3-formylchromones, cyclization occurs preferentially via the more electrophilic formyl group. beilstein-journals.org

Conversely, deprotonation at the α-carbon (the carbon between the two carbonyl groups) generates an enolate which is a potent nucleophile. This enolate can then participate in a variety of carbon-carbon bond-forming reactions. The ability to act as both an electrophile at the carbonyl centers and a nucleophile via its enolate form makes this compound a valuable building block in organic synthesis.

Reactivity in Michael Addition Reactions

This compound and its derivatives are effective Michael acceptors in conjugate addition reactions. biosynth.comwikipedia.org The α,β-unsaturated system, formed upon enolization or in the presence of a suitable activating group, provides a site for nucleophilic attack at the β-carbon. wikipedia.orgmasterorganicchemistry.com

The Michael reaction is a widely used method for forming carbon-carbon bonds under mild conditions. wikipedia.org In this reaction, a Michael donor (a nucleophile, often an enolate) adds to a Michael acceptor (an α,β-unsaturated carbonyl compound). wikipedia.orgmasterorganicchemistry.com The reaction proceeds via 1,4-conjugate addition, leading to the formation of a 1,5-dicarbonyl compound or related structures. wikipedia.org

The versatility of the Michael addition is demonstrated by the wide range of nucleophiles that can be employed, including doubly stabilized carbon nucleophiles like β-ketoesters and malonates, as well as non-carbon nucleophiles. wikipedia.org Asymmetric variants of the Michael reaction have been developed to achieve high diastereoselectivity and enantioselectivity. wikipedia.org For example, organocatalyzed Michael additions of aldehydes to alkylidene malonates can produce β-formyl-substituted malonates with high yields and enantioselectivities. hbni.ac.in

Cyclization and Annulation Reaction Mechanisms

The presence of multiple functional groups in this compound makes it an excellent substrate for cyclization and annulation reactions, leading to the synthesis of various heterocyclic and carbocyclic systems. These reactions often proceed through a cascade of steps, including intramolecular condensations and additions.

For instance, derivatives of this compound can undergo annulation reactions to form complex structures. In one example, a derivative is used to synthesize an intermediate for a (Z)-2-(2-aminothiazole-4-yl)-2-methoxycarbonylmethoxyliminoacetic acid through an annulation process involving an acyl halide activator. google.com The Robinson annulation, a classic tandem sequence of Michael addition and aldol (B89426) condensation, is another example of the powerful transformations that can be initiated with Michael acceptors like α,β-unsaturated ketones. wikipedia.org

Furthermore, the compound can be utilized in the synthesis of pyrroles. A silver-catalyzed cyclization of vinyl azides with ethyl 4,4,4-trifluoro-3-oxobutanoate yields highly substituted 2-trifluoromethyl pyrroles. organic-chemistry.org Similarly, rhodium-catalyzed reactions of 2-alkynyl 2-diazo-3-oxobutanoates can lead to the formation of furo[3,4-c]furans. acs.org These examples highlight the utility of this scaffold in constructing diverse ring systems through various mechanistic pathways.

Kinetic and Thermodynamic Aspects of Transformations

The outcome of reactions involving this compound is governed by both kinetic and thermodynamic factors. The relative rates of competing reaction pathways determine the initial product distribution (kinetic control), while the relative stability of the possible products determines the final composition at equilibrium (thermodynamic control).

The thermodynamics of keto-enol tautomerism is a fundamental aspect. The enthalpy difference between tautomers has been studied for related compounds like ethyl acetoacetate, revealing that the gas-phase enolization enthalpy is exothermic. umsl.edu The equilibrium constant for enolization is temperature-dependent.

Influence of Substituents and Reaction Conditions on Chemoselectivity and Regioselectivity

The chemoselectivity and regioselectivity of reactions involving this compound can be precisely controlled by modifying substituents and reaction conditions. These factors can alter the electronic and steric properties of the molecule, thereby influencing the reactivity of its different functional groups.

Substituent Effects: Electron-withdrawing substituents generally increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. researchgate.net However, some studies suggest that electron-withdrawing groups can decrease the electrophilicity of the carbonyl carbon but destabilize the ground state of the molecule, which still leads to increased reactivity. researchgate.net Conversely, electron-donating groups can decrease reactivity. researchgate.net The position of substituents is also critical; for example, in the synthesis of benzoxazine (B1645224) derivatives, an electron-withdrawing ester group at position 6 stabilizes the ring system.

Reaction Conditions:

Catalyst: The choice of catalyst is paramount. For example, in hydroformylation reactions, the use of different rhodium-based catalysts and phosphine (B1218219) ligands can dramatically alter the regioselectivity. d-nb.info Similarly, in amination reactions of related dicarbonyl compounds, the catalyst can direct the reaction to a specific C-H bond. acs.org

Solvent: The polarity of the solvent can influence reaction rates and equilibria, such as the keto-enol tautomerism. masterorganicchemistry.comuou.ac.in Polar solvents can stabilize charged intermediates and transition states. uou.ac.in

Temperature: Temperature affects reaction rates and can shift equilibria. For Michael additions, temperatures are often kept low (e.g., -20°C to 0°C) to control selectivity. biosynth.com

By carefully selecting substituents and optimizing reaction conditions, chemists can direct the transformations of this compound to achieve the desired chemical products with high selectivity.

Computational Chemistry for Understanding Methyl 2 Formyl 3 Oxobutanoate Chemistry

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for studying the electronic structure and properties of organic molecules like methyl 2-formyl-3-oxobutanoate.

Geometry Optimization and Conformational Energy Landscapes

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, which possesses multiple rotatable bonds, a variety of conformations are possible. The molecule exists in equilibrium between its keto and enol tautomers, with the enol form being significantly stabilized by a strong intramolecular hydrogen bond.

Computational studies on analogous β-dicarbonyl systems reveal that the enol tautomer is generally more stable than the keto form in the gas phase and in nonpolar solvents, a preference that is also expected for this compound. The stability of the enol form is attributed to the formation of a quasi-aromatic six-membered ring through hydrogen bonding, which delocalizes electron density. DFT calculations can precisely predict the bond lengths, bond angles, and dihedral angles of the lowest energy conformers for both the keto and enol forms.

The conformational energy landscape can be mapped by systematically rotating the single bonds and calculating the energy of each resulting conformer. This landscape reveals the various local energy minima corresponding to stable conformers and the transition states that connect them, providing a comprehensive picture of the molecule's flexibility and the relative populations of its different shapes at a given temperature.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution, NBO)

Understanding the electronic structure of this compound is key to predicting its reactivity. DFT calculations provide valuable information about the distribution of electrons within the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates the region where an electron is most likely to be accepted, highlighting sites prone to nucleophilic attack. For this compound, the HOMO is typically located on the enol or enolate moiety, while the LUMO is distributed over the carbonyl groups. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR Chemical Shifts)

DFT methods can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model or to aid in the interpretation of spectra.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption spectra. For this compound, these calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n→π* or π→π* transitions), providing insight into the molecule's chromophores.

NMR Chemical Shifts: The magnetic shielding of atomic nuclei can be calculated using DFT, which can then be converted into NMR chemical shifts. These predicted shifts for ¹H and ¹³C nuclei can be compared with experimental NMR spectra to confirm the structure of the molecule and to assign specific resonances to particular atoms. This is particularly useful for distinguishing between different tautomers and conformers in solution.

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. For reactions involving this compound, such as its use in the synthesis of heterocyclic compounds like pyrazoles, DFT can be employed to map out the entire reaction pathway. This involves locating the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them.

By calculating the energies of these species, a reaction energy profile can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the rate of the reaction. This allows for the theoretical investigation of reaction feasibility and selectivity. For example, in the reaction with hydrazine (B178648) to form a pyrazole (B372694), computational modeling can determine whether the reaction proceeds through a concerted or stepwise mechanism and can explain the observed regioselectivity.

Intermolecular Interactions and Solvation Effects

The behavior of this compound in solution is influenced by its interactions with solvent molecules. Computational models can account for these effects. Explicit solvation models involve including a number of solvent molecules in the calculation, which can provide a detailed picture of specific interactions like hydrogen bonding. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a computationally less expensive way to approximate the bulk effects of the solvent.

These models can be used to study how the solvent affects the tautomeric equilibrium, the conformational preferences, and the reaction pathways of this compound. For instance, polar protic solvents are expected to stabilize the keto tautomer by forming intermolecular hydrogen bonds, thus shifting the equilibrium compared to the gas phase or nonpolar solvents.

Quantitative Structure-Reactivity Relationships (QSRR) and Predictive Modeling

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. While a full QSRR study would require a dataset of related compounds, the principles can be applied to understand the reactivity of this compound.

By calculating a range of molecular descriptors (e.g., electronic, steric, and thermodynamic properties) for this compound and its derivatives, it is possible to build models that predict their reactivity in various reactions. These models can be used to screen virtual libraries of compounds for desired reactivity profiles, accelerating the discovery of new synthetic methodologies. For β-dicarbonyl compounds, QSRR models could predict properties such as the pKa of the α-proton or the rate of reaction with specific electrophiles or nucleophiles.

Synthetic Utility of Methyl 2 Formyl 3 Oxobutanoate As a Versatile Building Block

Applications in Heterocyclic Chemistry

The unique structural features of methyl 2-formyl-3-oxobutanoate make it an ideal precursor for the synthesis of numerous heterocyclic systems, which are core scaffolds in many pharmaceutical agents and biologically active molecules.

The reaction of this compound with hydrazine (B178648) derivatives is a classical and efficient method for the synthesis of pyrazoles. This cyclocondensation reaction, a variation of the Knorr pyrazole (B372694) synthesis, proceeds through the reaction of the β-dicarbonyl moiety with the hydrazine. beilstein-journals.org The formyl group can either be retained or participate in further reactions, leading to a diverse range of substituted pyrazole products.

For instance, the condensation of this compound with phenylhydrazine (B124118) typically yields (5-methyl-1-phenyl-1H-pyrazol-4-yl)methanol through a cyclocondensation followed by reduction of the formyl group. The reaction conditions can be tailored to control the final product, highlighting the versatility of this building block. Multicomponent reactions involving 1,3-dicarbonyl compounds, such as this compound, and hydrazines are a cornerstone in generating pyrazole libraries. beilstein-journals.orgbeilstein-journals.org

Table 1: Examples of Pyrazole Synthesis

| Reactants | Product | Reaction Type |

|---|---|---|

| This compound, Phenylhydrazine | (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanol | Cyclocondensation/Reduction |

While less common than pyrazole synthesis, this compound can be utilized in the construction of imidazole (B134444) and oxazole (B20620) rings. The synthesis of these five-membered heterocycles often involves multicomponent reactions where the dicarbonyl functionality of the building block reacts with an amine source (for imidazoles) or a source of oxygen and nitrogen (for oxazoles). For example, the condensation of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with various reagents can lead to the formation of oxazole derivatives. nih.gov

The reactivity of the formyl and keto groups allows for sequential or one-pot reactions to build the desired heterocyclic core. The specific reaction partners and conditions dictate whether an imidazole or oxazole scaffold is formed.

This compound is a valuable precursor for the synthesis of quinoline (B57606) and hydroquinoline derivatives. These syntheses often proceed via reactions such as the Combes or Friedländer synthesis, where the dicarbonyl component reacts with anilines or other amino-aryl compounds. jptcp.com For example, the reaction of anilines with β-ketoesters is a known method for producing 4-hydroxyquinoline (B1666331) derivatives. jptcp.com

The Vilsmeier-Haack reaction, which can be used to synthesize 2-chloro-3-formylquinolines, demonstrates the utility of formylating agents in quinoline synthesis. rsc.orgchemijournal.com Although not a direct use of this compound, this highlights the importance of the formyl group in accessing these scaffolds. Additionally, multicomponent reactions involving compounds like dimedone, ammonium (B1175870) acetate, and ethyl acetoacetate (B1235776) with formyl-containing precursors can yield polyhydroquinoline derivatives. acs.org The synthesis of various hydroquinoline systems has been explored, showcasing the broad applicability of these methods. nih.govresearchgate.netresearchgate.net

Table 2: Selected Quinoline Synthesis Methods

| Synthesis Name | Reactants | Product Type |

|---|---|---|

| Combes Synthesis | Arylamine, 1,3-Dicarbonyl | Quinoline |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Carbonyl compound | Quinoline |

The Paal-Knorr synthesis is a fundamental method for constructing pyrrole (B145914) and furan (B31954) rings from 1,4-dicarbonyl compounds. wikipedia.orgalfa-chemistry.com While this compound is a 1,3-dicarbonyl compound, it can be a precursor to the necessary 1,4-dicarbonyl intermediate required for the Paal-Knorr synthesis. The reaction of 1,4-diketones with primary amines or ammonia (B1221849) yields pyrroles, while dehydration of the diketone leads to furans. organic-chemistry.orgresearchgate.netekb.eg

Alternative strategies for furan synthesis include the reaction of α-haloketones with β-ketoesters, followed by cyclization. organic-chemistry.org For instance, a Knoevenagel condensation of glyceraldehyde and methyl acetoacetate can lead to a furan nucleus. tandfonline.com The formyl group on a furan ring can be introduced through Vilsmeier-Haack formylation of a pre-formed furan, such as methyl 2-methylfuran-3-carboxylate. chemicalbook.com The versatility of these methods allows for the synthesis of a wide range of substituted furans and pyrroles. chim.itscispace.comorientjchem.org

This compound can serve as a precursor for the synthesis of thiazoles, typically through a Hantzsch-type synthesis. mdpi.comscribd.com This reaction involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea (B124793). acgpubs.orgimp.kiev.ua The dicarbonyl moiety of this compound can be halogenated to form the requisite α-haloketone intermediate.

For example, the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiourea leads to the formation of a thiazole (B1198619) derivative. mdpi.com Similarly, multicomponent reactions involving an α-haloketone, thiosemicarbazide, and a carbonyl compound can yield thiazolyl-pyrazole derivatives. acgpubs.org The synthesis of thiazole derivatives can also be achieved through the reaction of α-active methylene (B1212753) ketones with N-bromosuccinimide and potassium thiocyanate, followed by condensation with primary amines. ekb.eg These methods provide efficient routes to a variety of substituted thiazoles. organic-chemistry.orgfarmaciajournal.com

This compound and its derivatives are valuable starting materials for the synthesis of 1,2,3-triazoles. nih.gov The synthesis often involves a Dimroth rearrangement or a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. vulcanchem.comscielo.br For instance, ethyl 4,4-diethoxy-3-oxobutanoate, a protected form of this compound, reacts with an azide (B81097) under basic conditions to form a triazole with protected formyl and carboxyl groups. vulcanchem.commdpi.com

These triazole derivatives can be further elaborated. For example, a 5-formyl-1,2,3-triazole can be converted into a nitroalkene, which then undergoes a [3+2]-cycloaddition to form bi-1,2,3-triazoles. nih.gov The versatility of these synthetic routes allows for the preparation of a wide range of functionalized triazole systems. frontiersin.orgfrontiersin.orgscispace.commdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyrazole |

| Hydrazine |

| Phenylhydrazine |

| (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanol |

| Imidazole |

| Oxazole |

| 6-Formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline |

| Quinoline |

| Hydroquinoline |

| Aniline (B41778) |

| 4-Hydroxyquinoline |

| 2-Chloro-3-formylquinoline |

| Dimedone |

| Ammonium acetate |

| Ethyl acetoacetate |

| Polyhydroquinoline |

| Pyrrole |

| Furan |

| 1,4-Dicarbonyl compound |

| Glyceraldehyde |

| Methyl acetoacetate |

| Methyl 2-methylfuran-3-carboxylate |

| Thiazole |

| α-Haloketone |

| Thioamide |

| Thiourea |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one |

| Thiosemicarbazide |

| N-Bromosuccinimide |

| Potassium thiocyanate |

| 1,2,3-Triazole |

| Ethyl 4,4-diethoxy-3-oxobutanoate |

| Azide |

| 5-Formyl-1,2,3-triazole |

| Nitroalkene |

Formation of Carbocyclic and Polycyclic Structures

The dense array of functional groups in this compound makes it an exceptional precursor for the synthesis of complex carbocyclic and polycyclic frameworks. Its ability to act as both a nucleophile (via its enolate) and an electrophile (at its carbonyl carbons) is central to its utility in annulation strategies.

Intramolecular cyclization reactions are a primary method for constructing cyclic systems from appropriately substituted derivatives of this compound. For instance, Michael addition of the enolate of the β-keto ester moiety to an α,β-unsaturated system, which can be appended to the molecule, can initiate a cascade reaction leading to the formation of bicyclic structures. A notable example is the Robinson annulation, where a Michael addition is followed by an intramolecular aldol (B89426) condensation. By analogy, derivatives of this compound can be employed in similar sequences. For example, the reaction of a related diketone, 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, with base leads to an intramolecular aldol cyclization, forming bridged ketols of the bicyclo[3.2.1]octane series. researchgate.net This highlights the potential of the oxobutyl moiety, structurally similar to the core of this compound, to participate in the formation of polycyclic systems.

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, are particularly effective for building molecular complexity. The reaction of this compound or its enol form with suitable reaction partners can trigger such cascades. For example, organocatalyzed domino Michael-Michael-aldol reactions have been developed for the synthesis of complex dispirocyclohexanes. unimi.it While not using the exact title compound, these reactions showcase how highly functionalized dicarbonyl compounds can be used to construct intricate polycyclic and spirocyclic scaffolds. unimi.it The Hantzsch synthesis, a multicomponent reaction, typically yields dihydropyridines but demonstrates the principle of condensing a β-ketoester, an aldehyde, and an ammonia source to form a six-membered ring, a strategy adaptable for carbocycle synthesis. rsc.org

| Reaction Type | Reactant(s) | Product Type | Reference |

| Intramolecular Aldol Cyclization | 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | Bicyclo[3.2.1]octane derivative | researchgate.net |

| Domino Michael-Michael-Aldol | 2-Arylideneindane-1,3-diones, Aldehydes | Dispirocyclohexanes | unimi.it |

| Hantzsch Dihydropyridine (B1217469) Synthesis | Aldehyde, β-Dicarbonyl compound, Ammonia | Dihydropyridine | rsc.org |

Role as a Key Intermediate in Natural Product Synthesis and Analog Derivatization

The structural motifs accessible from this compound are prevalent in numerous biologically active natural products. Consequently, this compound and its close derivatives are valuable intermediates in total synthesis and in the preparation of analogs for structure-activity relationship studies.

A key application lies in the synthesis of alkaloids. For example, methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate, a structurally related β-keto ester, has been identified as a crucial intermediate in the biosynthesis and synthetic preparation of tropane (B1204802) alkaloids. semanticscholar.org The butanoate framework is essential for constructing the characteristic bicyclic tropane core.

Furthermore, the synthesis of furofuran lignans, a class of natural products with various biological activities, has been achieved using strategies involving metal-stabilized carbenes, which can be generated from precursors derived from dicarbonyl compounds. soton.ac.uk The development of synthetic routes towards complex molecules like (±)-asarinin and (±)-epimagnolin A showcases the importance of versatile building blocks that can be elaborated into the necessary cyclic ethers. soton.ac.uk The synthesis of the phospholipase A2 inhibitor (−)-cinatrin B, which features a spirolactone system, relies on an Ireland-Claisen rearrangement of a precursor derived from a keto-containing fragment, demonstrating the utility of such motifs in constructing complex natural product scaffolds. acs.org

Development of Stereoselective and Asymmetric Synthesis Strategies

Controlling stereochemistry is paramount in modern organic synthesis, particularly for biologically active molecules. The prochiral nature of this compound and its derivatives allows for the application of various stereoselective and asymmetric strategies to generate chiral products with high optical purity.

Asymmetric hydrogenation is a powerful tool for the stereoselective reduction of the ketone functionality. The use of chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands like BINAP, enables the reduction of β-keto esters to the corresponding β-hydroxy esters with high enantioselectivity. oup.comrenyi.hu A related strategy, dynamic kinetic resolution, can be applied to α-substituted β-keto esters, where in situ racemization of the substrate allows for the theoretical conversion of the entire racemic starting material into a single stereoisomer of the product. oup.com

Enzymatic reactions offer an environmentally benign and highly selective alternative for asymmetric transformations. Short-chain alcohol dehydrogenases have been successfully used for the dynamic kinetic asymmetric reduction of methyl 2-benzamido-methyl-3-oxobutanoate, a derivative of the title compound, to afford the corresponding hydroxy-butyrate with excellent enantio- and diastereoselectivity. rsc.org Lipases are also employed for the kinetic resolution of racemic derivatives, for example, in the enantiomer-selective esterification of cyanohydrins. oup.com

Organocatalysis has emerged as another key strategy. Chiral amine catalysts, such as diphenylprolinol silyl (B83357) ethers, can catalyze stereoselective domino reactions to produce highly functionalized spirocyclic compounds with excellent diastereoselectivities and enantiomeric excesses. unimi.it These reactions often proceed through chiral enamine intermediates that control the facial selectivity of subsequent bond-forming steps.

| Strategy | Transformation | Catalyst/Reagent | Key Feature | References |

| Asymmetric Hydrogenation | Ketone to Alcohol | BINAP-Ru(II) complexes | High enantioselectivity | oup.comrenyi.hu |

| Dynamic Kinetic Resolution | Ketone to Alcohol | Dehydrogenases | High enantio- and diastereoselectivity | rsc.org |

| Organocatalysis | Domino Michael-Michael-Aldol | Diphenylprolinol silyl ether | Excellent diastereo- and enantioselectivity | unimi.it |

| Chiral Auxiliary | Nucleophilic Addition | (S)-(-)-tert-Butanesulfinamide | Stereocontrolled C-C bond formation | acs.org |

Functional Group Interconversions and Further Derivatizations

The multiple functional groups of this compound provide numerous handles for subsequent transformations, allowing for its conversion into a wide variety of other useful synthetic intermediates.

The presence of an aldehyde, a ketone, and an ester offers both a challenge and an opportunity for selective transformations. The relative reactivity of these carbonyl groups allows for chemoselective reactions under carefully chosen conditions.

Selective Reduction: The aldehyde is generally the most reactive carbonyl group towards nucleophilic reducing agents. Reagents like sodium borohydride (B1222165) (NaBH₄) at low temperatures can often selectively reduce the aldehyde in the presence of the ketone and ester. More specialized reagents have been developed for enhanced selectivity. For instance, ammonia borane (B79455) in water has been shown to chemoselectively reduce α- and β-keto esters to their corresponding hydroxy esters. researchgate.net The Meerwein-Ponndorf-Verley (MPV) reaction, using an aluminum or zirconium alkoxide catalyst, is known for its high chemoselectivity in reducing aldehydes and ketones in the presence of other reducible groups like esters. mdpi.com For the exhaustive reduction of the carbonyls to methylene groups, forcing conditions like the Clemmensen reduction (zinc amalgam and HCl) can be employed. annamalaiuniversity.ac.in

| Reagent/Method | Carbonyl Group Targeted | Selectivity | Reference |

| Ammonia Borane / H₂O | Ketone | Selective reduction to hydroxyl ester | researchgate.net |

| Meerwein-Ponndorf-Verley (MPV) | Aldehyde/Ketone | High chemoselectivity over esters | mdpi.com |

| Clemmensen Reduction | Aldehyde/Ketone | Reduction to methylene (CH₂) | annamalaiuniversity.ac.in |

Selective Oxidation: While the compound itself is already highly oxidized, selective oxidation could be relevant for derivatives where one carbonyl has been reduced. For example, if the ketone is selectively reduced to a secondary alcohol, the aldehyde could potentially be oxidized to a carboxylic acid using reagents like sodium chlorite (B76162) (NaClO₂) under buffered conditions (the Pinnick oxidation). The selective oxidation of secondary alcohols back to ketones in the presence of other functionalities can be achieved using reagents like bleach (NaOCl) under controlled conditions. nih.gov Ruthenium-based catalysts in the presence of an oxidant like hydrogen peroxide have also been shown to efficiently and selectively oxidize alcohols to carbonyl compounds at room temperature. rsc.org

The methyl ester group can be readily modified, providing another layer of synthetic versatility.

Ester Cleavage (Hydrolysis): Saponification, using a base such as sodium hydroxide (B78521) or lithium hydroxide in a water/alcohol mixture, is the most common method for cleaving the methyl ester to the corresponding carboxylate salt, which can be protonated to yield the carboxylic acid. Acid-catalyzed hydrolysis is also possible but may be less compatible with the other carbonyl groups, potentially leading to side reactions like decarboxylation. Reagents like aluminum triiodide have been studied for the chemoselective cleavage of methyl esters, where reaction conditions can be tuned to favor ester cleavage over other reactions. researchgate.net

Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, benzyl, or more complex esters) via transesterification. This is typically achieved by heating the methyl ester in a large excess of the desired alcohol in the presence of an acid or base catalyst. For β-keto esters, which are prone to side reactions, milder catalysts are often preferred. Dibutyltin(IV) oxide has been shown to be an effective catalyst for the transesterification of the related methyl 2-nitroacetate with a variety of alcohols, including sensitive ones, under relatively mild conditions. researchgate.net This method avoids the strongly acidic or basic conditions that could promote decomposition of the substrate. researchgate.net The transesterification of β-keto esters is a well-established process used to generate diverse libraries of compounds for various applications. researchgate.net

Future Prospects and Research Challenges

Development of Highly Efficient and Sustainable Synthetic Methodologies

The demand for greener and more efficient chemical processes is a major driver of innovation in the synthesis of β-keto esters like methyl 2-formyl-3-oxobutanoate. Research is focused on moving beyond traditional methods, such as the Claisen condensation which often requires stoichiometric amounts of strong bases, towards more atom-economical and environmentally benign alternatives. numberanalytics.comsemanticscholar.org

Key areas of development include:

Catalytic One-Pot Reactions: Designing multi-step reactions that occur in a single reaction vessel minimizes waste from intermediate purification steps and saves time and resources. For instance, a novel one-pot method for synthesizing β-keto esters from oxo-carboxylic acids using chlorosulfonyl isocyanate under mild conditions has been developed. semanticscholar.org Another approach involves the iodine-catalyzed aerobic α-hydroxylation of β-dicarbonyl compounds, which uses an environmentally benign catalyst and can be performed on a gram scale. researchgate.net

Metal-Free Catalysis: The use of earth-abundant and non-toxic catalysts is a significant goal. In situ generated hypoiodite (B1233010) has been shown to catalyze the oxidative rearrangement of chalcones to produce β-diketones under metal-free conditions. organic-chemistry.org

Improved Reaction Conditions: Optimizing classic reactions like the Dieckmann condensation by carefully selecting solvents, controlling temperature, and using stronger bases can significantly improve yields and reaction rates. numberanalytics.com The development of methods that work under mild conditions, such as the MoO₂Cl₂-mediated transformation of β-hydroxycarbonyl compounds, further contributes to process efficiency. organic-chemistry.org

Table 1: Comparison of Selected Sustainable Synthetic Approaches for β-Dicarbonyl Compounds

| Methodology | Catalyst/Reagent | Key Advantages | Reference |

|---|---|---|---|

| Iodine-Catalyzed Aerobic Hydroxylation | Iodine / NaOEt | Environmentally benign catalyst, transition-metal-free, scalable. | researchgate.net |

| One-Pot Carboxylation | Chlorosulfonyl isocyanate | High yields, mild conditions, avoids metal catalysts. | semanticscholar.org |

| Oxidative Rearrangement | In situ hypoiodite | Metal-free, environmentally benign. | organic-chemistry.org |

Advancements in Asymmetric Catalysis for Formyl-Oxobutanoates

The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical industry. For formyl-oxobutanoates and related β-dicarbonyl compounds, achieving high levels of stereocontrol is a significant challenge. Future research is aimed at developing more effective asymmetric catalytic systems.

Current and future strategies include:

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. Ketoreductases (KREDs) and dehydrogenases have been successfully used for the enantiodivergent reduction of β-keto esters to produce enantiomerically pure β-hydroxy esters. rsc.org The immobilization of these enzymes to create self-sufficient heterogeneous biocatalysts enhances their reusability and economic viability, making them suitable for industrial processes. rsc.org

Chiral Metal Catalysis: Transition metal complexes with chiral ligands are powerful tools for asymmetric synthesis. For example, Pregosin's complex, a ruthenium hydride with a chiral bis-phosphine ligand, has proven efficient for the highly diastereoselective and enantioselective hydrogenation of a derivative of this compound. rsc.org Similarly, Ru-BINAP complexes are effective for the asymmetric hydrogenation of 3-oxo carboxylates. researchgate.net

Organocatalysis: Small organic molecules can act as catalysts for asymmetric transformations, avoiding the cost and toxicity associated with some metals. unl.pt Chiral prolinamide catalysts, for instance, have been used in the reaction of ketones with formylphosphonates to yield highly enantioenriched α-hydroxyphosphonates. unl.pt

Table 2: Examples of Asymmetric Catalysis for β-Dicarbonyl Precursors

| Catalyst Type | Specific Catalyst/Enzyme | Transformation | Selectivity | Reference |

|---|---|---|---|---|

| Biocatalyst | (R)-specific ketoreductase from Lactobacillus kefir (LkKRED) | Asymmetric reduction of β-keto esters | Enantiomerically pure (R)-β-hydroxy esters | rsc.org |

| Metal Complex | Ru(H)(p-cymene)((R)-DTBM-Segphos)(SbF₆) | Asymmetric hydrogenation of 2-benzamidomethyl-3-oxobutanoate | High diastereoselectivity and enantioselectivity | rsc.org |

Chemoinformatics and Machine Learning Applications for Reaction Prediction and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. mdpi.com For complex molecules like this compound, these computational tools can accelerate the discovery of new reactions and optimize existing ones.

Future applications in this domain include:

Reaction Outcome Prediction: Machine learning models, such as feed-forward neural networks (FNN), can accurately predict reaction outcomes like yield and stereoselectivity. mdpi.comresearchgate.net These models can be trained on datasets using descriptors like ¹³C-NMR chemical shifts to predict the site-selectivity in reactions of dicarbonyl compounds. researchgate.net This predictive power can surpass the judgment of experienced chemists in some cases, allowing for more efficient screening of catalysts and reaction conditions. mdpi.com

Retrosynthetic Analysis: AI-driven tools can propose novel synthetic routes for target molecules. rsc.orgyale.edu By learning from vast reaction databases, these systems can identify the best reaction rules and suggest strategic bond disconnections, aiding chemists in designing more efficient syntheses. rsc.org

Accelerated Discovery: By combining ML algorithms with automated robotic systems, researchers can create closed-loop intelligent laboratories. mdpi.com These systems can autonomously design experiments, perform reactions, analyze results, and use the data to refine subsequent predictions, significantly accelerating the pace of research. mdpi.comyale.edu

Integration with Continuous Flow Synthesis and Process Intensification

Shifting from traditional batch production to continuous flow manufacturing offers numerous advantages, including enhanced safety, improved efficiency, and greater scalability. researchgate.netumontreal.ca The synthesis of β-keto esters is an area where this technology shows significant promise.

Key aspects of this integration are:

Enhanced Safety and Control: Flow reactors, with their high surface-area-to-volume ratio, allow for excellent heat transfer. This enables precise temperature control of highly exothermic reactions, which can be difficult to manage in large batch reactors. umontreal.ca

Increased Efficiency and Yield: Continuous flow systems can improve catalytic efficiency and productivity. researchgate.net For example, a continuous-flow synthesis of β-ketoesters via the Roskamp reaction using a heterogeneous Sn-MCM-41 catalyst maintained high yields over several days of continuous operation. researchgate.netresearchgate.net

Multi-step Sequential Synthesis: Flow chemistry allows for the coupling of multiple reaction steps without the need to isolate and purify intermediates. mdpi.com This "telescoping" of reactions minimizes waste, labor, and time, streamlining the entire synthetic process from starting materials to the final product. researchgate.net This approach has been demonstrated in the synthesis of ibuprofen (B1674241) and various receptor ligands. umontreal.camdpi.com

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for β-Keto Esters

| Feature | Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Heat Transfer | Limited, difficult to control in large volumes | Excellent, allows for precise temperature control | umontreal.ca |

| Safety | Risk of thermal runaway with exothermic reactions | Significantly improved safety profile | researchgate.netumontreal.ca |

| Scalability | Often problematic, requires process redesign | Easier to scale up by running longer or in parallel | researchgate.net |

| Efficiency | Can be lower due to downtime and purification steps | Higher productivity and catalytic efficiency | researchgate.netresearchgate.net |

| Process Type | Discontinuous, with isolation of intermediates | Allows for uninterrupted, sequential multi-step synthesis | mdpi.com |

Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations

While the classical reactivity of β-dicarbonyl compounds is well-established, there is ongoing research into discovering new and unexpected chemical transformations. This compound, with its multiple reactive sites, is a prime candidate for such explorations.

Future research directions involve:

Cascade Reactions: Designing reactions where a single event triggers a series of subsequent bond-forming transformations allows for the rapid construction of complex molecular architectures from simple precursors. An iodine-catalyzed cascade annulation of 4-hydroxycoumarins with aurones, for example, leads to valuable spirocyclic compounds in a single step with high stereoselectivity. researchgate.net

Multicomponent Reactions: Combining three or more starting materials in a single operation to form a complex product is a highly efficient strategy. A general method for the synthesis of enantioenriched β-dicarbonyl compounds has been developed through a tandem conjugate addition–C-acylation sequence. nih.gov